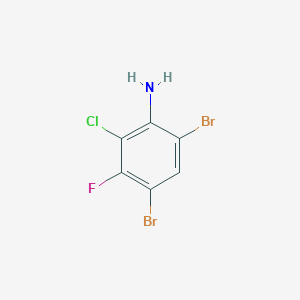

4,6-Dibromo-2-chloro-3-fluoroaniline

Description

BenchChem offers high-quality 4,6-Dibromo-2-chloro-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-2-chloro-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2-chloro-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBRZUUUTZVHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679275 | |

| Record name | 4,6-Dibromo-2-chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-18-9 | |

| Record name | 4,6-Dibromo-2-chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Engineering the Future of Therapeutics: A Technical Guide to Fluorinated Aniline Building Blocks in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is often the differentiating factor between a failed clinical candidate and a blockbuster drug. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. Among the most versatile scaffolds used to introduce these modifications are fluorinated anilines . As a Senior Application Scientist, I have observed firsthand how these building blocks allow researchers to fine-tune pharmacokinetics, enhance target binding, and bypass metabolic liabilities. This whitepaper provides an in-depth technical analysis of fluorinated anilines, detailing their physicochemical impact, validated synthetic methodologies, and applications in drug discovery.

The Mechanistic "Fluorine Effect" on the Aniline Scaffold

The decision to utilize a fluorinated aniline rather than a standard aniline is driven by strict physicochemical causality. Fluorine is the most electronegative element and forms the strongest single bond to carbon in organic chemistry (~116 kcal/mol)[2]. When integrated into an aniline ring, fluorine exerts profound stereoelectronic effects:

-

pKa Attenuation: Fluorine's intense inductive effect (-I) pulls electron density away from the amine nitrogen. This lowers the pKa of the conjugate acid, rendering the aniline less basic at physiological pH[2]. Reducing basicity is a proven strategy to prevent off-target hERG channel binding (cardiotoxicity) and improve passive membrane permeability[3].

-

Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. Placing a fluorine atom at metabolically labile sites—particularly the para-position of the aniline core—effectively blocks this degradation pathway due to the extreme stability of the C-F bond[1].

-

Lipophilicity Modulation: Fluorination generally increases the lipophilicity (LogP/LogD) of the molecule, enhancing its ability to cross lipid bilayers, including the blood-brain barrier, thereby improving overall bioavailability[2].

Logical relationship between fluorine substitution on anilines and pharmacokinetic optimization.

Physicochemical Profiling of Fluorinated Anilines

To rationally design a drug candidate, chemists must understand how specific substitution patterns alter the molecule's physical properties. The table below summarizes the quantitative shifts in basicity and lipophilicity across common fluorinated aniline building blocks.

Table 1: Impact of Fluorine Substitution on Aniline Physicochemical Properties

| Compound | Substitution Position | pKa (Amine) | LogP (approx.) | Primary Medicinal Chemistry Application |

| Aniline | None | 4.60 | 0.90 | Baseline reference scaffold |

| 4-Fluoroaniline | Para | 4.65 | 1.15 | Metabolic blocking; resonance (+M) slightly offsets inductive (-I) effect |

| 2-Fluoroaniline | Ortho | 3.20 | 1.12 | Conformational locking; significant pKa attenuation via proximity |

| 2,4-Difluoroaniline | Ortho, Para | 2.60 | 1.45 | Dual metabolic shielding and severe basicity reduction |

| 3,4,5-Trifluoroaniline | Meta, Meta, Para | ~2.80 | 1.80 | High lipophilicity; highly electron-deficient core for OLEDs and APIs[4] |

Advanced Synthetic Methodologies & Self-Validating Protocols

The utility of fluorinated anilines relies heavily on robust, scalable synthetic protocols. Below are two highly validated workflows for generating and utilizing complex fluorinated aniline derivatives.

Synthesis of Ortho-Trifluoromethoxylated Anilines

Trifluoromethoxy (-OCF₃) groups are highly prized for their unique ability to adopt orthogonal conformations relative to the aromatic ring, modulating lipophilicity without excessive steric bulk. Conventional syntheses use highly toxic gases. The following user-friendly protocol utilizes bench-stable Togni Reagent II[5].

Step-by-Step Methodology:

-

Substrate Preparation: Begin with methyl 4-(N-hydroxyacetamido)benzoate (1a) as the starting material.

-

Reagent Addition: In a reaction vessel, treat the substrate with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).

-

Catalysis: Introduce a catalytic amount of cesium carbonate (Cs₂CO₃) to the mixture.

-

Causality: Togni reagent II acts as a safe, electrophilic CF₃ source. The use of Cs₂CO₃ as a mild base prevents the degradation of the delicate N-hydroxylamine precursor while facilitating the initial coupling[5].

-

-

O-Trifluoromethylation: Stir the mixture in chloroform (CHCl₃) at room temperature to afford the intermediate methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a).

-

Thermal Rearrangement: Transfer the intermediate (2a) into nitromethane and heat at 120 °C.

-

Causality: The high-temperature nitromethane step provides the necessary activation energy to drive the sterically demanding intramolecular OCF₃ migration, yielding the final ortho-trifluoromethoxylated aniline derivative[5].

-

Step-by-step experimental workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Mechanochemical Synthesis of Fluorinated Imines

Fluorinated imines derived from anilines are critical building blocks for chiral amines. Traditional syntheses suffer from poor yields due to hydrolysis. Mechanochemistry offers a self-validating, solvent-free alternative[6].

Step-by-Step Methodology:

-

Reagent Measurement: Weigh equimolar amounts (0.26 mmol) of the selected fluorinated aniline and the corresponding benzaldehyde.

-

Mechanochemical Grinding: Place the reagents in a glass round-bottom flask. Grind the mixture manually with a glass rod at room temperature for 15 minutes. Do not add any solvent.

-

Causality: Mechanochemical grinding generates localized frictional heat and high effective concentrations, bypassing the need for hazardous solvents or acid catalysts. This solvent-free environment drives the condensation equilibrium forward by physically eliminating competitive hydrolysis[6].

-

-

Reaction Monitoring: Subject the resulting solid or oil directly to Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

-

Characterization: If unreacted material persists, analyze the mixture via ¹H NMR using dichloromethane (DCM) as an internal standard to quantify the yield[6].

Applications in Modern Drug Discovery

The integration of fluorinated anilines into late-stage drug discovery has yielded remarkable therapeutic breakthroughs:

-

Antimicrobial Biofilm Eradication: The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibiotics. Researchers have utilized fluorinated anilines to synthesize halogenated phenazines via azobenzene intermediates. These fluorinated phenazines exhibit potent antibacterial activity (MIC = 0.04–0.78 μM) by rapidly inducing iron starvation within dormant bacterial biofilms[7].

-

Antiviral & Anticancer Scaffolds: Ortho-fluoroanilines are notoriously difficult to synthesize selectively. However, recent developments in metal-free domino reactions have enabled the modular construction of highly functionalized ortho-fluoroanilines[8]. These building blocks are subsequently cyclized into fluorinated quinazolines, which demonstrate significant antiviral potential against the human cytomegalovirus (HCMV)[8].

Conclusion

Fluorinated anilines are not merely structural novelties; they are precision engineering tools for the medicinal chemist. By leveraging the unique electronegativity, bond strength, and lipophilicity of the fluorine atom, researchers can systematically overcome the pharmacokinetic and metabolic hurdles that plague modern drug discovery. As synthetic methodologies—such as mechanochemistry and hypervalent iodine catalysis—continue to evolve, the accessibility and application of these critical building blocks will only expand.

References

- Putting the F in pharma | Feature - Chemistry World Chemistry World URL

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications PMC - NIH URL

- Applications of Fluorine in Medicinal Chemistry PubMed - NIH URL

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives ResearchGate URL

- Mechanochemical Synthesis of Fluorinated Imines PMC - NIH URL

- Organic Chemistry Frontiers (RSC Publishing)

- Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms PubMed - NIH URL

- 3,4,5-Trifluoroaniline | CAS 163733-96-8 Ossila URL

Sources

- 1. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]

Chemical safety data sheet (SDS) for 4,6-Dibromo-2-chloro-3-fluoroaniline

The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical profile of 4,6-Dibromo-2-chloro-3-fluoroaniline .

This guide is structured to serve as an operational companion for drug development professionals, moving beyond the static data of a standard SDS to provide actionable, mechanism-based safety protocols.

Executive Summary & Substance Identification

Compound: 4,6-Dibromo-2-chloro-3-fluoroaniline CAS Registry Number: 1208076-18-9 Molecular Formula: C₆H₃Br₂ClFN Molecular Weight: 303.36 g/mol

This compound is a poly-halogenated aniline derivative utilized primarily as a scaffold in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its safety profile is dominated by the aniline functionality , which presents risks of acute toxicity and methemoglobinemia, compounded by the lipophilicity introduced by multiple halogen atoms (Br, Cl, F).

Critical Safety Directive: Treat as a high-potency toxicant. While standard SDS classifications often list "Harmful" (Category 4), the specific substitution pattern suggests enhanced skin permeability and potential for severe cumulative toxicity.

Physicochemical Profile (Data for Risk Assessment)

| Property | Value / Characteristic | Risk Implication |

| Physical State | Solid (typically off-white to beige crystalline) | Dust inhalation hazard during weighing. |

| Melting Point | Predicted: 50–70 °C (Experimental verification required) | Low melting point implies potential for sublimation or melt during exothermic reactions. |

| Solubility | Low in water; High in DMSO, DCM, Methanol | High lipid solubility facilitates rapid dermal absorption. |

| Reactivity | Weak base; susceptible to oxidation | Incompatible with strong oxidizers and acids. |

Hazard Identification & Toxicological Mechanisms

The "Why" Behind the Safety Protocols

Standard GHS classifications for this class include Acute Toxicity (Oral/Dermal/Inhalation) , Skin/Eye Irritation , and STOT-SE (Respiratory Irritation) . However, the expert risk assessment must account for the metabolic fate of the aniline moiety.

Mechanism of Action: Methemoglobinemia

The primary systemic threat of aniline derivatives is their metabolic activation in the liver. The amino group is oxidized to an N-hydroxylamine, which enters the bloodstream and oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

Diagram 1: Metabolic Activation & Toxicity Pathway The following diagram illustrates the bioactivation pathway that necessitates strict exposure controls.

Figure 1: The metabolic pathway converting the parent aniline into a hemotoxic agent.

Halogen-Specific Hazards

-

Fluorine Substitution: The C-F bond is metabolically stable, but it increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.

-

Bromine/Chlorine Load: Heavy halogenation increases the molecular weight and density, but upon thermal decomposition (e.g., fire), this compound releases a "toxic cocktail" of hydrogen halides: HF, HBr, and HCl .

Risk Management & Handling Protocols

The "How" of Operational Safety

This section outlines a self-validating workflow for handling 4,6-Dibromo-2-chloro-3-fluoroaniline.

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

-

Face Velocity: Maintain 0.5 m/s (100 fpm) airflow.

-

Static Control: Use anti-static weighing boats; halogenated anilines can be static-prone, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.

| Body Part | Recommended PPE | Rationale |

| Hands (Primary) | Double-gloving: Nitrile (inner) + Laminate/Silver Shield (outer) | Aniline derivatives can permeate thin nitrile <15 mins. Laminate provides >4h breakthrough time. |

| Respiratory | N95/P100 (if powder) or Half-mask w/ Organic Vapor cartridge | If fume hood is unavailable (Emergency only). |

| Eyes | Chemical Splash Goggles | Safety glasses do not prevent vapor absorption or powder ingress. |

| Body | Tyvek® Lab Coat or Apron | Prevents contamination of street clothes; anilines bind to fabric. |

Validated Handling Workflow

Diagram 2: Safe Handling Lifecycle A logical flow to prevent cross-contamination and exposure.

Figure 2: Operational workflow emphasizing immediate solubilization to reduce dust hazards.

Emergency Response & Stability

Fire Fighting Measures

-

Hazardous Combustion Products: This is a critical risk area. Thermal decomposition releases:

-

Hydrogen Fluoride (HF): Corrosive, bone-seeking poison.

-

Hydrogen Bromide (HBr) & Hydrogen Chloride (HCl): Severe respiratory irritants.

-

Nitrogen Oxides (NOx): Pulmonary edema risk.

-

-

Action: Firefighters must wear full SCBA. Use CO₂, dry chemical, or foam. Do not use high-pressure water jets (risk of spreading contamination).

Spillage & Decontamination

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection.

-

Containment: Cover powder spill with a damp absorbent pad (to prevent dust) or use an inert absorbent (vermiculite) for solutions.

-

Neutralization (Surface): After physical removal, wipe surfaces with a dilute acidic solution (e.g., 1M HCl) followed by soap and water. Reasoning: Anilines are weak bases; acid helps solubilize residues for removal, though surfactant cleaning is preferred for lipophilic analogs.

Ecological Impact & Disposal

-

Ecotoxicity: Halogenated anilines are generally toxic to aquatic life with long-lasting effects (H411/H410). The halogen substituents increase resistance to biodegradation.

-

Disposal Protocol:

-

Stream: Segregate into Halogenated Organic Waste .

-

Prohibition: Never dispose of down the drain.

-

Destruction: High-temperature incineration equipped with scrubbers (to neutralize HF/HCl/HBr) is the only acceptable disposal method.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58066224 (Analogous Halogenated Anilines). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS 1208076-18-9). Retrieved from [Link]

Technical Guide: Solubility Profiling of Polyhalogenated Anilines

Topic: Solubility of Polyhalogenated Anilines in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyhalogenated anilines (PHAs) serve as critical intermediates in the synthesis of pharmaceuticals (e.g., ciprofloxacin), agrochemicals, and high-performance polymers. Their solubility behavior—governed by the interplay between the hydrophobic halogenated aromatic ring and the hydrophilic amino group—is the rate-limiting factor in reaction yield, purification efficiency, and bioavailability.[1] This guide provides a rigorous framework for determining, modeling, and predicting the solubility of PHAs in organic solvents, moving beyond static data to actionable protocols.

Part 1: Chemical & Thermodynamic Foundations[2]

Structural Determinants of Solubility

The solubility of PHAs like 2,4-dichloroaniline (2,4-DCA) and 2,4,6-trichloroaniline (2,4,6-TCA) is dictated by three primary molecular interactions:

-

Crystal Lattice Energy: High melting points (e.g., 2,4,6-TCA: 73–75°C) indicate strong intermolecular forces in the solid state, primarily

- -

Solute-Solvent Interactions:

-

Amino Group (-NH₂): Acts as a hydrogen bond donor/acceptor. Solvents capable of H-bonding (methanol, ethanol, acetone) typically show higher solubility.

-

Halogen Substituents (-Cl, -Br): Increase lipophilicity and molecular surface area. While they reduce water solubility (

g/100 mL for 2,4,6-TCA), they enhance interaction with non-polar and polar aprotic solvents (toluene, ethyl acetate).

-

Thermodynamic Modeling

To rigorously describe solubility, empirical and semi-empirical models are employed. The Modified Apelblat Equation is the industry standard for PHAs due to its high correlation accuracy with experimental data.

The Modified Apelblat Equation:

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis.

Thermodynamic Functions:

Using the Van't Hoff analysis, the dissolution enthalpy (

Part 2: Experimental Methodologies

Protocol A: Isothermal Saturation (Gravimetric Method)

Best for: High-precision equilibrium solubility data.

Workflow:

-

Preparation: Add excess PHA solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at a constant temperature (

K) for 24–48 hours. -

Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

m PTFE filter. -

Calculation:

Protocol B: Laser Monitoring Technique

Best for: Rapid determination of solubility curves (polythermal method).

Workflow:

-

Setup: Place a mixture of solute and solvent with known composition in a vessel.[1]

-

Heating: Heat slowly (

K/h) while monitoring the solution with a laser beam. -

Detection: The dissolution temperature is recorded at the point where the laser transmission intensity reaches a maximum (indicating total dissolution of solid particles).

-

Repetition: Repeat with different solute/solvent ratios to construct the full solubility curve.

Part 3: Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: Logical workflow for determining solubility via isothermal saturation, ensuring saturation verification and appropriate analytical selection.

Part 4: Predictive Modeling & Data Trends[3]

Hansen Solubility Parameters (HSP)

When experimental data is unavailable, HSP provides a predictive screening tool.[3] A solvent is likely to dissolve a PHA if their interaction radius (

Group Contribution Method for Estimation: Since specific HSP values for all PHAs are not always cataloged, they can be estimated by summing the contributions of functional groups (e.g., Van Krevelen method):

-

Dispersion (

): Derived from molar volume and refractive index. -

Polarity (

): Derived from dipole moments (significant for -Cl and -NH₂). -

H-Bonding (

): Derived from H-bond donor/acceptor potential.

Representative Solubility Trends

Based on thermodynamic studies of analogous compounds (e.g., 2,4-dinitroaniline, p-chloroaniline), the solubility of polyhalogenated anilines typically follows this hierarchy in pure solvents:

Polar Aprotic > Polar Protic > Non-Polar

| Solvent Class | Examples | Solubility Trend | Mechanism |

| Ketones | Acetone, 2-Butanone | High | Strong dipole-dipole interactions; H-bond acceptance from -NH₂. |

| Esters | Ethyl Acetate | High | Similar to ketones; moderate polarity matches PHA profile.[2] |

| Alcohols | Methanol, Ethanol | Moderate | Good H-bonding, but alkyl chain length affects non-polar interaction. |

| Aromatics | Toluene, Chlorobenzene | Moderate/Low | |

| Alkanes | Hexane, Cyclohexane | Low | Poor interaction with polar -NH₂ group; high energy cost to break lattice. |

| Water | Water | Insoluble | Hydrophobic effect of halogenated ring dominates. |

Thermodynamic Modeling Logic

Caption: Flowchart for converting raw solubility data into thermodynamic parameters to understand dissolution mechanisms.

Part 5: Applications in Drug Development[6]

Purification via Recrystallization

The steep solubility curves of PHAs in alcohols (solubility increases significantly with temperature) make Methanol or Ethanol ideal for recrystallization.

-

Process: Dissolve crude PHA in boiling methanol (high solubility). Cool slowly to room temperature or 0°C. The sharp drop in solubility forces the pure PHA to crystallize out, leaving impurities in the mother liquor.

Synthesis Solvent Selection

For nucleophilic substitution reactions involving PHAs:

-

Reasoning: These solvents provide sufficient solubility for the PHA reactant while having high boiling points to drive reaction kinetics, without interfering with the amine functionality (unlike reactive esters).

References

-

ChemicalBook. (2025). 2,4-Dichloroaniline Chemical Properties and Solubility Data. Retrieved from

-

National Toxicology Program (NTP). (1992). Chemical Repository Database: 2,4,6-Trichloroaniline Physical Properties. Retrieved from [5]

-

Ren, B., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical Thermodynamics. Retrieved from

-

BenchChem. (2025). Technical Guidance for Determining the Solubility of Substituted Anilines. Retrieved from

Sources

Metabolic Stability of Halogenated Aniline Scaffolds: A Technical Guide

Executive Summary

Halogenated anilines represent a critical structural motif in modern medicinal chemistry, serving as the core scaffold for roughly 25% of small-molecule drugs, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While the aniline moiety offers essential hydrogen-bonding capabilities and tunable basicity, it introduces significant metabolic liabilities—specifically, susceptibility to rapid oxidative clearance and bioactivation into toxic reactive metabolites (quinone imines).

This guide details the mechanistic impact of halogen substitution (F, Cl, Br, I) on the metabolic stability of aniline scaffolds.[1][2] It provides actionable experimental protocols for assessing intrinsic clearance (

Mechanistic Foundations: The Halogen Effect

The introduction of halogen atoms onto an aniline ring is not merely a steric maneuver; it fundamentally alters the electronic landscape and metabolic fate of the molecule.[2]

Electronic Modulation and Hammett Effects

Metabolic oxidation by Cytochrome P450 (CYP450) enzymes is an electrophilic process. The electron-rich aniline ring is a prime target for oxidation. Halogens, being electronegative, withdraw electron density from the ring (inductive effect,

-

Fluorine (F): The strongest electronegativity (4.0 Pauling) with a small van der Waals radius (1.47 Å). It mimics hydrogen sterically but drastically alters pKa and metabolic susceptibility without imposing significant steric penalties.

-

Chlorine (Cl) & Bromine (Br): Provide moderate electron withdrawal but introduce significant steric bulk, which can hinder the approach of the CYP heme iron-oxo species.

Blocking Metabolic "Soft Spots"

The primary metabolic clearance routes for anilines are N-oxidation and para-hydroxylation .

-

Para-Blocking: Unsubstituted anilines are rapidly hydroxylated at the para position. Substituting this position with a halogen (e.g., 4-fluoroaniline) effectively blocks this route. However, this can force metabolism to the ortho position or the nitrogen atom.

-

Ipso-Substitution: While C-F bonds are generally stable (

), oxidative defluorination can occur via an ipso-attack mechanism if the resulting carbocation is stabilized.

Lipophilicity and Binding

Halogenation increases lipophilicity (

-

Rule of Thumb: A single fluorine substitution typically increases

by ~0.2–0.3 units; a chlorine by ~0.7 units.

Metabolic Pathways & Bioactivation

Understanding the dichotomy between detoxification (stable metabolite formation) and bioactivation (reactive metabolite formation) is crucial.

The Quinone Imine Liability

The most dangerous pathway for anilines is the two-step oxidation:

-

N-Hydroxylation: CYP-mediated formation of hydroxylamine.

-

Oxidation to Quinone Imine: The hydroxylamine is further oxidized to a reactive quinone imine (QI).

Mechanism: QIs are soft electrophiles that react covalently with nucleophilic sulfhydryl groups on proteins (e.g., cysteine residues) or glutathione (GSH). This covalent binding is the primary driver of idiosyncratic drug-induced liver injury (DILI).

Halogen Mitigation Strategy

Strategically placed halogens can destabilize the transition state required for QI formation or sterically hinder the necessary enzymatic approach.

-

Ortho-Substitution: Placing a halogen ortho to the amine (2-position) twists the amine out of planarity with the phenyl ring, reducing the conjugation necessary for QI stability.

Visualization: Metabolic Fate

The following diagram illustrates the divergent pathways of halogenated anilines.

Figure 1: Divergent metabolic pathways of halogenated anilines. Halogens block ring hydroxylation, potentially shifting flux toward N-oxidation and toxic quinone imine formation if not rationally designed.

Experimental Protocols

To validate the stability and safety of a scaffold, two assays are mandatory: Microsomal Stability (clearance) and GSH Trapping (bioactivation).

Protocol A: Microsomal Stability Assay

This assay determines the intrinsic clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

-

Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Add NADPH system to initiate reaction.[3][4]

-

Control: Include a "Minus NADPH" control to detect non-enzymatic degradation.[4]

-

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN + IS). Vortex to precipitate proteins.

-

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS. Monitor disappearance of Parent Ion.

Data Calculation:

Plot

Protocol B: Glutathione (GSH) Trapping Assay

This assay detects reactive metabolites by trapping them with Glutathione, forming stable adducts detectable by Mass Spectrometry.[5]

Modifications to Stability Protocol:

-

Fortification: Add L-Glutathione (GSH) to the incubation mixture at a final concentration of 5 mM before initiating with NADPH.

-

Incubation: Extend incubation time to 60 minutes to allow adduct accumulation.

-

Analysis (Neutral Loss Scan):

-

Utilize a Triple Quadrupole or Q-TOF MS.

-

Positive Mode: Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).

-

Negative Mode: Precursor ion scan of

272 (deprotonated

-

Interpretation:

The observation of a mass shift

Visualization: Experimental Decision Tree

Figure 2: Experimental decision tree for evaluating halogenated aniline scaffolds. High clearance triggers Metabolite ID; low clearance requires safety validation via GSH trapping.

Quantitative Comparison (SAR Data)

The following table summarizes the impact of halogen substitution on the metabolic stability of a model aniline scaffold (4-substituted aniline).

| Scaffold Substituent (R) | Hammett ( | Primary Metabolite | Bioactivation Risk | |

| -H (Unsubstituted) | 0.00 | < 10 min | 4-Aminophenol | High |

| -F (Fluoro) | 0.06 | 45 min | N-Hydroxy-4-fluoroaniline | Moderate |

| -Cl (Chloro) | 0.23 | 120 min | 2-Amino-5-chlorophenol | Low |

| -CF3 (Trifluoromethyl) | 0.54 | > 240 min | Stable | Very Low |

Note: Data derived from composite literature values for illustrative SAR trends.

References

-

Obach, R. S., et al. (2016).[6] "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability." Drug Metabolism and Disposition. Link

-

Park, B. K., et al. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology. Link

-

Kalgutkar, A. S., & Dalvie, D. (2011). "Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes." Chemical Research in Toxicology. Link

-

Kralles, Z. T., et al. (2024).[7] "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts."[7][8] Environmental Science & Technology. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchconnect.buffalo.edu [researchconnect.buffalo.edu]

- 8. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Bioisosterism: The Chloro-Fluoro-Bromo Aniline Triad in High-Affinity Ligand Design

[1]

Executive Summary

The aniline pharmacophore is ubiquitous in kinase inhibitors and GPCR ligands, yet it presents a dual challenge: metabolic instability (via toxic quinone imine formation) and suboptimal lipophilicity. The strategic incorporation of halogen atoms—specifically the chloro-fluoro-bromo triad—transforms this liability into a distinct competitive advantage.[1] This guide dissects the bioisosteric utility of halogenated anilines, focusing on their role in metabolic blocking , pKa modulation , and the exploitation of halogen bonding (X-bonding) for potency gains. We analyze high-value case studies such as Afatinib and Encorafenib to demonstrate these principles in FDA-approved therapeutics.

Part 1: The Physicochemical Triad

Beyond Sterics: The Electronic & Lipophilic Landscape

In rational drug design, halogens are not merely "hydrophobic bulk." They are precision tools for tuning the electronic environment of the aniline nitrogen and the overall lipophilicity of the molecule.

Table 1: Comparative Physicochemical Properties of Halogenated Anilines

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 | F mimics H sterically; Cl/Br impose steric clashes or fill hydrophobic pockets.[1] |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | 2.96 | F strongly withdraws electron density ( |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.77 | 1.94 | Cl/Br extend reach into deep pockets (e.g., kinase back pockets).[1] |

| Hammett | 0.00 | 0.06 | 0.23 | 0.23 | Cl/Br are stronger electron withdrawers via resonance/induction balance than F in para position. |

| Hansch | 0.00 | 0.14 | 0.71 | 0.86 | Cl/Br significantly boost LogP, aiding membrane permeability but risking solubility. |

Expert Insight: The "Sigma-Hole" Anomaly

While Fluorine is an electron-withdrawing powerhouse, Chlorine and Bromine exhibit a phenomenon known as the

Part 2: Mechanisms of Action & Bioisosteric Logic

Metabolic Blocking: The "Teflon" Effect

Unsubstituted anilines are "soft spots" for Cytochrome P450 enzymes. CYP-mediated hydroxylation (typically para or ortho) leads to the formation of reactive quinone imines , which can conjugate with glutathione or, worse, cellular proteins, leading to hepatotoxicity.[1]

-

Strategy: Substitution with Fluorine at the para position blocks this oxidation pathway due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).

-

Strategy: Chlorine can also block metabolism but adds significant lipophilicity, potentially increasing non-specific binding.

pKa Modulation

The basicity of the aniline nitrogen is a critical parameter. A highly basic amine can be protonated at physiological pH, hindering membrane permeation.

-

Effect: Halogens reduce the pKa of the aniline nitrogen via inductive effects.

-

Result: The lower pKa ensures a higher fraction of the neutral species exists at pH 7.4, improving passive diffusion across cell membranes.

Visualization: Metabolic Fate Decision Tree

[1]

Part 3: Case Studies in High-Affinity Ligands

Case Study 1: Afatinib (Gilotrif)

Target: EGFR (ErbB1), HER2 (ErbB2) Moiety: 3-chloro-4-fluoroaniline [1][3][4]

-

Design Logic: Afatinib is an irreversible covalent inhibitor.[1][4][5] The aniline moiety fits into the hydrophobic pocket of the kinase domain.

-

Role of Fluorine (C4): Blocks the primary site of metabolic hydroxylation, extending half-life.[1]

-

Role of Chlorine (C3):

-

Conformation: The bulk of the chlorine atom forces the aniline ring to twist relative to the quinazoline core, locking the molecule into a bioactive conformation that fits the ATP-binding pocket.

-

Lipophilicity: Increases hydrophobic contact with the pocket residues (e.g., Met793).[1]

-

Case Study 2: Encorafenib (Braftovi)

Target: BRAF V600E Moiety: 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl [1]

-

Design Logic: This complex aniline derivative demonstrates "poly-pharmacology" within a single ring.[1]

-

Role of Chlorine: Engages in a specific Halogen Bond with the backbone carbonyl of the kinase hinge region. This interaction is highly directional and provides a potency boost that a methyl group (similar size) could not achieve.[1]

-

Role of Fluorine: Modulates the acidity of the neighboring sulfonamide and prevents metabolic attack at the C2 position.

Part 4: Synthetic Protocol (Self-Validating)

Protocol: Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol is designed for the high-yield coupling of a 3-chloro-4-fluoroaniline to a heteroaryl chloride (e.g., a quinazoline core), a critical step in synthesizing Afatinib analogs.[1]

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

3-Chloro-4-fluoroaniline (1.2 equiv)[1]

-

Catalyst: Pd₂2(dba)₃ (2 mol%)[1]

-

Ligand: Xantphos or BINAP (4 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let cool under a stream of Argon. Crucial: Oxygen poisons the Pd(0) species.[1]

-

Charge Reagents: Add the aryl halide, 3-chloro-4-fluoroaniline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to the flask.

-

Degassing: Add anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Validation Point: Monitor via TLC or LC-MS.[1] The disappearance of the aryl halide and the appearance of the product peak (M+H) confirms coupling.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Why this works: The electron-deficient nature of the halogenated aniline makes it a poorer nucleophile. The use of a bidentate ligand like Xantphos creates a wide bite angle on the Palladium, facilitating the reductive elimination step which is often the rate-determining step for sterically hindered or electron-poor amines.

Visualization: Synthetic Workflow

Part 5: Safety & Toxicology

The Aniline Alert: Despite the benefits, anilines are structural alerts in drug discovery due to potential genotoxicity (Ames positive) and hematotoxicity (methemoglobinemia).

Mitigation Strategy:

-

Electronic Deactivation: Electron-withdrawing groups (F, Cl) reduce the electron density on the nitrogen, making the formation of the N-hydroxy metabolite less favorable.

-

Steric Blocking: Ortho-substitution (e.g., 2-fluoro or 2,6-difluoro) sterically hinders the N-hydroxylation enzymes.[1]

-

Rapid Clearance: Designing the molecule to have a balanced clearance profile (renal vs. hepatic) prevents accumulation of the toxic intermediate.

Self-Validation Check: Always perform a Microsomal Stability Assay early in the cascade.[1] If the halogenated analogue shows >50% remaining parent compound after 60 minutes (compared to <10% for the unsubstituted aniline), the metabolic blocking strategy is successful.

References

-

Afatinib (Gilotrif) Prescribing Information & Chemistry. U.S. Food and Drug Administration (FDA).[1] Link

-

Encorafenib (Braftovi) Structure and Mechanism. National Center for Biotechnology Information (PubChem).[1] Link

-

Halogen Bonding in Protein–Ligand Interactions. Journal of Medicinal Chemistry. Discusses the sigma-hole effect of Cl/Br in kinase inhibitors. Link[1]

-

Metabolic Activation of Anilines. Chemical Research in Toxicology. Mechanisms of quinone imine formation and mitigation. Link[1]

-

Buchwald-Hartwig Amination Protocols. Organic Syntheses. Standard procedures for Pd-catalyzed amination. Link

-

Bioisosterism in Drug Design. Journal of Medicinal Chemistry. Comprehensive review of H to F/Cl replacements. Link[1]

Sources

- 1. Encorafenib - Wikipedia [en.wikipedia.org]

- 2. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. afatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Synthesis of 4,6-Dibromo-2-chloro-3-fluoroaniline from 2-chloro-3-fluoroaniline

Application Note: High-Yield Regioselective Synthesis of 4,6-Dibromo-2-chloro-3-fluoroaniline

Executive Summary

This guide details the optimized protocol for synthesizing 4,6-Dibromo-2-chloro-3-fluoroaniline , a critical poly-halogenated intermediate used in the development of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and kinase-targeting pharmaceuticals.

The synthesis utilizes an Electrophilic Aromatic Substitution (EAS) strategy. By exploiting the strong ortho/para directing power of the amino group (

Key Advantages of this Protocol:

-

Atom Economy: Utilizes elemental bromine (

) in acetic acid, minimizing waste compared to NBS-based routes for dibromination. -

Regiocontrol: >95% selectivity for the 4,6-isomer due to synergistic directing effects.

-

Scalability: Designed for gram-to-kilogram transition with integrated heat management steps.

Strategic Analysis & Retrosynthesis

Mechanistic Rationale

The starting material, 2-chloro-3-fluoroaniline , possesses three substituents affecting the electron density of the benzene ring:

-

Amino Group (

at C1): Strong activator, ortho, para-director. Directs to C2, C4, C6 . -

Chloro Group (

at C2): Weak deactivator, ortho, para-director. Directs to C1, C3 (occupied) and C4, C6 . -

Fluoro Group (

at C3): Weak deactivator, ortho, para-director. Directs to C2, C4 (adjacent), and C6 .

Conclusion: All three groups cooperatively direct incoming electrophiles to positions C4 and C6 . Consequently, the addition of

Reaction Pathway Diagram

Caption: Mechanistic pathway for the cooperative directing effect leading to 4,6-dibromination.

Materials & Equipment

| Reagent | CAS No.[1][2][3][4][5][6][7][8] | Role | Purity Grade |

| 2-Chloro-3-fluoroaniline | 21397-08-0 | Substrate | >98% |

| Bromine ( | 7726-95-6 | Reagent | Reagent Grade (>99.5%) |

| Glacial Acetic Acid | 64-19-7 | Solvent | ACS Grade |

| Sodium Bisulfite ( | 7631-90-5 | Quencher | Technical Grade |

| Sodium Acetate ( | 127-09-3 | Buffer (Optional) | ACS Grade |

Equipment:

-

3-neck round-bottom flask (equipped with addition funnel and internal thermometer).

-

Magnetic stirrer or overhead mechanical stirrer (essential for slurry handling).

-

Ice/Water bath.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Safety Warning: Elemental bromine is highly corrosive and toxic.[9] All operations must be performed in a functioning fume hood. Wear butyl rubber gloves and a face shield.

Step 1: Solubilization

-

Charge a 3-neck round-bottom flask with 2-chloro-3-fluoroaniline (10.0 g, 68.7 mmol).

-

Add Glacial Acetic Acid (50 mL, 5 vol).

-

Optional: Add Sodium Acetate (6.0 g) if isolation of the free base is desired directly, though the aniline is weak enough that the HBr salt may not fully precipitate until concentration.

-

Stir until fully dissolved.

-

Cool the solution to 0–5 °C using an ice bath. Rationale: Cooling controls the exotherm of the first bromination event.

Step 2: Bromination (Controlled Addition)

-

Prepare a solution of Bromine (24.2 g, 7.8 mL, 151 mmol, 2.2 eq) in Acetic Acid (20 mL).

-

Transfer the bromine solution to the addition funnel.

-

Dropwise Addition: Add the bromine solution slowly over 45–60 minutes.

-

Critical Parameter: Maintain internal temperature

during addition. -

Observation: The solution will turn dark orange/red. A precipitate (the HBr salt of the product) may begin to form as the reaction progresses.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 3 hours . Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[8] The starting material (

) should disappear, replaced by a less polar product (

Step 3: Quenching & Isolation

-

Prepare a quench solution of 10% aqueous Sodium Bisulfite (

) (200 mL) in a large beaker. -

Slowly pour the reaction mixture into the stirring bisulfite solution.

-

Chemistry: Bisulfite reduces unreacted red bromine (

) to colorless bromide (

-

-

Neutralization: Adjust pH to ~8–9 using saturated Sodium Carbonate (

) solution or 20% NaOH. This ensures the product is in the free base form (insoluble in water). -

Filtration: Stir the resulting slurry for 30 minutes to granulate the solid. Filter via vacuum filtration.

-

Wash: Wash the filter cake with water (

mL) to remove residual acetic acid and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Step 4: Purification (If necessary)

-

The crude purity is typically >95%.[9]

-

Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (9:1) or Heptane . Dissolve hot, filter while hot to remove insolubles, then cool slowly.

Process Workflow Diagram

Caption: Step-by-step operational workflow for the synthesis.

Analytical Validation

Upon isolation, the identity of the product must be confirmed.

Expected Data:

-

Physical State: Off-white to pale brown solid.

-

Yield: 85–92%.

-

NMR (400 MHz,

-

4.50 ppm (br s, 2H,

-

7.65 ppm (d,

-

Note: The diagnostic feature is the single aromatic proton signal. The coupling constant reflects the meta-coupling to the Fluorine at C3.

-

4.50 ppm (br s, 2H,

-

Mass Spectrometry (GC-MS/LC-MS):

-

Parent Ion

(Characteristic isotope pattern for -

Pattern:

gives a 1:2:1 ratio; the Cl adds further splitting complexity.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oil formation | Incomplete precipitation or pH too low. | Ensure pH is >8 during workup to liberate the free base. Use ice water to maximize precipitation. |

| Monobromination observed | Insufficient Bromine or reaction time. | Increase |

| Dark/Tarred Product | Oxidation of amine; Temp too high. | Strictly control addition temp <15°C. Ensure inert atmosphere ( |

| Impurity: Tri-bromo | Over-bromination (rare due to steric crowding). | Unlikely with this substrate, but reduce |

References

-

ChemicalBook. (2024). 4-Bromo-2,6-difluoroaniline Synthesis and Properties. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions. Retrieved from

-

European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412). Retrieved from

-

PubChem. (2024). 2-Chloro-3-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-3-fluoroaniline | C6H5ClFN | CID 88884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-chloro-3-fluoroaniline | 1253889-54-1 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]

- 9. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

Application Note: Regioselective Bromination Protocols for Fluoroanilines

Abstract

Fluoroanilines are critical pharmacophores in modern drug discovery, serving as precursors for kinase inhibitors, antibacterials (e.g., torezolid), and agrochemicals.[1] However, the regioselective bromination of these scaffolds is complicated by the competing directing effects of the strongly activating amino group (

Mechanistic Principles & Regioselectivity

The regiochemical outcome of fluoroaniline bromination is dictated by the interplay between electronic activation and steric hindrance.

-

Electronic Dominance: The

group is a strong activator and dominates the directing effect. Bromination occurs primarily ortho or para to the amine. -

The Fluorine Effect: While

is inductively withdrawing (deactivating), its lone pair donation makes it an ortho/para director.-

2-Fluoroaniline: The para position relative to

(C4) is the most nucleophilic site. However, the ortho position (C6) is also activated, leading to mixtures (typically ~85:15 para:ortho) in direct bromination. -

3-Fluoroaniline: The

directs to C2, C4, and C6. The -

4-Fluoroaniline: The para position is blocked by Fluorine. Bromination is forced to the ortho position (C2), yielding 2-bromo-4-fluoroaniline exclusively.

-

Decision Matrix: Protocol Selection

The following decision tree aids in selecting the optimal protocol based on the starting material and purity requirements.

Figure 1: Decision matrix for selecting bromination protocols based on substrate and purity needs.

Experimental Protocols

Protocol A: High-Purity Synthesis of 4-Bromo-2-Fluoroaniline (Protection Strategy)

Application: When strict exclusion of the ortho-bromo isomer (6-bromo-2-fluoroaniline) is required (e.g., GMP manufacturing). Principle: Acetylation of the amine sterically hinders the ortho positions and moderates the activating power of the nitrogen, enhancing para-selectivity.

Workflow

-

Acetylation: 2-Fluoroaniline

-

Bromination: Reaction with

or -

Hydrolysis: Deprotection to yield 4-bromo-2-fluoroaniline.

Step-by-Step Procedure

-

Acetylation:

-

Charge a reactor with 2-fluoroaniline (1.0 eq) and acetic acid (3.0 vol) .

-

Add acetic anhydride (1.1 eq) dropwise at 20–30 °C. Exothermic reaction.

-

Stir for 1 h. Confirm consumption by TLC/HPLC.

-

-

Bromination:

-

To the acetanilide solution, add 48% aqueous HBr (1.1 eq) .

-

Heat to 40–50 °C.

-

Add 30%

(1.1 eq) dropwise over 2 hours. Note: Controlled addition is critical to prevent exotherms and over-bromination. -

Stir for 2 h at 50 °C.

-

Quench excess oxidant with aqueous

.

-

-

Hydrolysis:

Protocol B: "Green" Oxidative Bromination (HBr/H2O2)

Application: General purpose, high atom economy method for 4-fluoroaniline and 3-fluoroaniline. Suitable for 2-fluoroaniline if ~5-10% isomeric impurity is acceptable.

Mechanism:

Step-by-Step Procedure

-

Preparation:

-

Dissolve Fluoroaniline substrate (10 mmol) in Methanol (20 mL) or water (if using a suspension method).

-

Add 48% Hydrobromic Acid (HBr) (1.1 eq, 11 mmol) .

-

-

Reaction:

-

Cool the mixture to 10–15 °C.

-

Add 30% Hydrogen Peroxide (

) (1.1 eq, 11 mmol) dropwise over 20 minutes. -

Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

-

Visual Cue: The solution typically turns orange/red (transient

) and then fades as the reaction consumes the bromine.

-

-

Workup:

-

Neutralize with saturated

. -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with sodium thiosulfate (to remove trace

) and brine. -

Dry over

and concentrate. -

Typical Yield: 85–95%.[3]

-

Protocol C: Standard NBS Bromination

Application: Rapid, small-scale synthesis where handling liquid HBr is undesirable. High yield for 4-fluoroaniline

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 4-fluoroaniline (1.0 eq) in DMF (5 vol) or Acetonitrile (5 vol) .

-

-

Addition:

-

Cool to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect from light.

-

-

Completion:

-

Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

-

-

Workup:

-

Dilute with water (20 vol). The product may precipitate as a solid.

-

If solid: Filter and wash with water.[5]

-

If oil: Extract with diethyl ether, wash with water (

) to remove DMF. -

Yield: >90%.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Dibromination | Excess reagent or high local concentration. | Use dilute conditions. Add oxidant ( |

| Isomer Mixture (2-Fluoro) | Lack of steric control. | Switch to Protocol A (Acetylation). Lower reaction temperature to -10 °C. |

| Dark Coloration | Oxidation of aniline to azo/nitro compounds. | Ensure inert atmosphere ( |

| Incomplete Reaction | Water content in solvent (for NBS). | Use anhydrous DMF/MeCN. For |

References

- Copper-Catalyzed Oxidative Bromination: A Practical Procedure for Regioselective Bromination of Anilines. Source: Thieme Connect.

-

Green Bromination (HBr/H2O2)

-

NBS Protocols

- A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acet

- Source: ResearchG

-

[Link]

- Preparation method of 2-bromo-4-fluoroacetanilide (CN104447382A).

-

4-Bromo-3-Fluoroaniline Data

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination of 4,6-Dibromo-2-chloro-3-fluoroaniline

This Application Note is designed for researchers utilizing 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS 1208076-18-9) in drug discovery and advanced synthesis. It addresses the unique challenges of polyhalogenated anilines, specifically focusing on chemo- and regioselectivity in Palladium-catalyzed C–N cross-coupling.[1]

Introduction & Substrate Analysis

4,6-Dibromo-2-chloro-3-fluoroaniline is a high-value "dense functionality" scaffold. Its core features—an electron-deficient aniline ring with four distinct halogen sites—make it a versatile building block for kinase inhibitors and agrochemicals. However, this density presents a critical challenge: Selectivity .

The Reactivity Hierarchy

To successfully utilize this substrate, one must understand the oxidative addition preference of the Palladium catalyst.[1] The reactivity order for this specific molecule is governed by bond dissociation energies (BDE) and steric accessibility:

-

C4–Br (Para): Most Reactive. Sterically accessible and electronically activated by the ortho-fluoro and meta-chloro groups.

-

C6–Br (Ortho): Moderately Reactive.[1] Hindered by the adjacent –NH₂ group.

-

C2–Cl: Low Reactivity.[1] Stronger bond; generally inert under standard Buchwald conditions unless specialized ligands are used.

-

C3–F: Inert. Stable under standard cross-coupling; requires SɴAr conditions to displace.

-

–NH₂ (Nucleophile): Deactivated. The electron-withdrawing nature of the ring makes this amine a poor nucleophile, requiring highly active catalysts (e.g., BrettPhos) to couple with external electrophiles.

Strategic Pathways (Visualized)

The following diagram illustrates the two primary workflows: Pathway A (Using the molecule as an Electrophile) and Pathway B (Using the molecule as a Nucleophile).[1]

Figure 1: Decision tree for functionalizing 4,6-Dibromo-2-chloro-3-fluoroaniline based on target moiety.

Protocol A: C4-Selective Amination (Electrophile Role)

Objective: Selectively couple an external amine to the C4–Br position while preserving the C6–Br and C2–Cl bonds.[1]

Mechanistic Rationale

The C4 position is para to the amino group and relatively unhindered.[1] The C6 position is ortho to the amino group, creating significant steric clash for the bulky active Pd-Ligand complex. By using a bulky ligand like XPhos or RuPhos , we amplify this steric differentiation, ensuring exclusive C4 coupling.

Experimental Procedure

Scale: 1.0 mmol

| Reagent | Equiv.[2][3][4] | Amount | Role |

| Substrate | 1.0 | 303 mg | Electrophile |

| External Amine | 1.2 | Var. | Nucleophile |

| Pd₂(dba)₃ | 0.02 | 18 mg | Catalyst Precursor (2% Pd) |

| XPhos | 0.08 | 38 mg | Ligand (Bulky, e-rich) |

| Cs₂CO₃ | 2.0 | 652 mg | Base (Mild) |

| 1,4-Dioxane | N/A | 5.0 mL | Solvent (Anhydrous) |

Step-by-Step:

-

Catalyst Activation: In a glovebox or under Ar, mix Pd₂(dba)₃ and XPhos in 1 mL of dioxane. Heat at 80°C for 3 minutes until the solution turns deep orange/red (formation of L₂Pd(0)).

-

Reaction Assembly: To a separate reaction vial equipped with a stir bar, add the Substrate, External Amine, and Cs₂CO₃.

-

Combination: Transfer the pre-activated catalyst solution to the reaction vial. Rinse with remaining 4 mL dioxane.

-

Execution: Seal the vial and heat to 80°C for 4–12 hours.

-

Note: Monitor via LCMS. Do not exceed 100°C to prevent C6 activation.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid strong bases like NaOtBu. They promote hydrodehalogenation (stripping the Br) in polyhalogenated systems. Cs₂CO₃ is milder and safer for this substrate.

Protocol B: N-Arylation (Nucleophile Role)

Objective: Couple the aniline –NH₂ to an external Aryl Halide (Ar-X) without disturbing the intrinsic Br/Cl atoms.

Mechanistic Rationale

The aniline nitrogen is electron-deficient due to the F/Cl/Br substituents, making it a weak nucleophile.[1] Standard ligands (BINAP, PPh₃) will fail or lead to low yields. BrettPhos or tBuBrettPhos are strictly required here; they are engineered to facilitate the reductive elimination of electron-poor amines.[1]

Experimental Procedure

Scale: 1.0 mmol

| Reagent | Equiv.[2][3][4][5] | Amount | Role |

| Substrate | 1.0 | 303 mg | Nucleophile |

| External Ar-X | 1.1 | Var. | Electrophile (Ar-I or Ar-Br) |

| BrettPhos Pd G3 | 0.03 | 27 mg | Precatalyst |

| LHMDS (1M) | 2.2 | 2.2 mL | Base (Soluble, Strong) |

| THF | N/A | 4.0 mL | Solvent |

Step-by-Step:

-

Inert Setup: Flame-dry a reaction tube and cool under Argon.

-

Loading: Add the Substrate, External Ar-X, and BrettPhos Pd G3 precatalyst.[1]

-

Tip: If Ar-X is liquid, add it after the solvent.

-

-

Solvation: Add anhydrous THF. Stir to dissolve.

-

Base Addition: Dropwise add LHMDS (Lithium Hexamethyldisilazide).[1] The solution may darken.

-

Why LHMDS? It is non-nucleophilic and prevents SɴAr side reactions at the C3–F position.

-

-

Execution: Heat to 65°C for 2–6 hours.

-

Note: Electron-deficient anilines react slower; if conversion stalls, add 1 mol% more catalyst.

-

-

Quench: Cool to 0°C, quench with saturated NH₄Cl. Extract with DCM.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Product is de-brominated (M-H observed) | "Beta-Hydride Elimination" pathway active due to strong base/high temp. | Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temp by 10°C. |

| Low Conversion (Pathway B) | Aniline is too electron-poor; Catalyst poisoning. | Switch to BrettPhos Pd G4 or tBuBrettPhos . Increase concentration (1M). |

| Mixture of C4 and C6 products (Pathway A) | Ligand not bulky enough; Temperature too high.[1] | Switch from XPhos to BrettPhos (yes, it works for coupling too). Reduce temp to 60°C. |

| Formation of "Dimers" (Self-coupling) | Substrate reacting with itself (Head-to-Tail). | Ensure Excess External Partner (1.5 equiv). Add substrate slowly (syringe pump) if necessary. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.

-

Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions...[1][6] Journal of the American Chemical Society, 130(41), 13552–13554.

-

Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates.[1][7] Journal of the American Chemical Society, 132(33), 11416–11417.

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 7. organic-chemistry.org [organic-chemistry.org]

Palladium-catalyzed cross-coupling of polyhalogenated anilines

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Anilines

Strategic Overview

Polyhalogenated anilines (e.g., 4-bromo-2-chloroaniline) are high-value scaffolds in kinase inhibitor development. However, they present a "Triad of Challenges" for the synthetic chemist:

-

Chemoselectivity: Differentiating between halogen sites (I vs. Br vs. Cl).[1]

-

Catalyst Poisoning: The free amino group (

) is a competent ligand that can displace phosphines, forming inactive palladium "black" or stable bis-amine complexes. -

Protodehalogenation: Electron-rich anilines are prone to hydrodehalogenation side-reactions rather than coupling.

This guide details the "Steric-Electronic Mismatch" strategy . By utilizing bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands), we create a catalytic system that is:

-

Too bulky to be poisoned by the substrate's

group. -

Electron-rich enough to undergo oxidative addition at the weaker C-X bond (C-Br) while leaving the stronger bond (C-Cl) intact for subsequent steps.

Mechanism & Chemoselectivity Logic

The order of oxidative addition rates to Pd(0) follows bond dissociation energies (BDE):

However, in polyhalogenated anilines, the electron-donating

Diagram 1: Chemoselectivity & Catalyst Competency

Caption: Kinetic hierarchy of oxidative addition. Bulky ligands (L) prevent the NH2 "Poison" pathway and favor the weaker C-Br bond over C-Cl.

Critical Optimization Parameters

To ensure reproducibility, adhere to these parameter sets. The choice of ligand is the single most critical variable.

| Parameter | Recommendation | Rationale |

| Ligand | XPhos or SPhos | SPhos is ideal for Suzuki coupling of anilines due to high stability. XPhos is excellent for chlorides. Both are bulky enough to prevent |

| Pd Source | Pd-G3/G4 Precatalysts | Avoids the induction period of Pd(OAc)₂. Precatalysts ensure a defined 1:1 Pd:Ligand ratio, crucial for selectivity. |

| Base | K₃PO₄ (anhydrous) | Weak enough to prevent side reactions, strong enough to activate boronic acids. Avoid strong alkoxides (NaOtBu) in Suzuki couplings to prevent dehalogenation. |

| Solvent | Toluene/Water (10:1) | The biphasic system solubilizes inorganic bases while keeping the catalyst in the organic phase. |

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling of phenylboronic acid to 4-bromo-2-chloroaniline at the C-Br position, retaining the C-Cl and

Reagents:

-

4-Bromo-2-chloroaniline (1.0 equiv, 5.0 mmol)

-

Phenylboronic acid (1.1 equiv)

-

Catalyst: XPhos Pd G3 (2.0 mol%) - [CAS: 1445085-55-1]

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene (10 mL) / Water (1 mL) degassed.

Step-by-Step Methodology:

-

System Preparation:

-

Oven-dry a 40 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

-

Expert Tip: Do not use needles to degas during the reaction; degas solvents beforehand to prevent volume loss.

-

-

Charge Reagents:

-

Add the aniline (1.03 g), boronic acid (0.67 g), K₃PO₄ (2.12 g), and XPhos Pd G3 (85 mg) to the vial.

-

Self-Validation Check: Ensure the catalyst is a pale yellow/off-white powder. If dark/black, it has decomposed.

-

-

Solvent Addition & Inertion:

-

Seal the vial. Evacuate and backfill with Argon (x3).

-

Inject degassed Toluene and Water via syringe.

-

-

Reaction:

-

Heat the block to 60°C (internal temp) for 2–4 hours.

-

Note: C-Br coupling typically occurs <80°C. Heating >100°C risks activating the C-Cl bond.

-

-

Workup:

-

Cool to room temperature.[2] Dilute with EtOAc (20 mL).

-

Wash with water (10 mL) and brine (10 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc gradient). The product (4-phenyl-2-chloroaniline) is typically more polar than the starting material but less polar than homocoupled byproducts.

-

Protocol 2: C-N Coupling (Buchwald-Hartwig) on Chlorides

Objective: If the goal is to aminate the C-Cl bond (either after the Suzuki step or on a dichloro-substrate), specific conditions are required to activate the inert chloride.

-

Ligand Switch: Switch to BrettPhos or RuPhos . These are designed for C-N bond formation and can activate chlorides at moderate temperatures.

-

Base Switch: Use LHMDS (Lithium Hexamethyldisilazide).

-

Why? Weak bases (Carbonates) often fail with unactivated aryl chlorides. LHMDS is soluble and non-nucleophilic, preventing attack on the electrophile.

-

Experimental Workflow & Troubleshooting

Diagram 2: Experimental Logic Flow

Caption: Decision tree for reaction monitoring. LCMS identification of byproducts dictates the optimization strategy.

Self-Validating System (Troubleshooting)

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Starting Material Only | Catalyst death (Poisoning) or Oxidative Addition failure. | Switch to Pd-G3/G4 precatalysts (ensures active LPd(0)). Increase Temp by 10°C. |

| Mass = [M - Br + H] | Protodehalogenation. | Solvent is "wet" (proton source) or base is too strong. Use anhydrous solvents and switch to K₃PO₄. |

| Mass = [M + 2(Ar)] | Bis-coupling (Selectivity loss). | Temperature is too high (activating C-Cl). Lower temp to 40-50°C. Ensure Ligand is bulky (SPhos/XPhos). |

| Black Precipitate | Pd Aggregation. | Ligand dissociation. Add free ligand (1 mol%) or ensure inert atmosphere is rigorous. |

References

-

Mechanistic Basis of Oxidative Addition

-

Ligand Effects on Selectivity

-

Buchwald-Hartwig Protocol Standards

-

Site-Selectivity in Polyhalogenated Systems

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of quinazoline derivatives using halogenated aniline intermediates

Application Note: Modular Synthesis of Bioactive Quinazoline Scaffolds via Halogenated Aniline Intermediates

Executive Summary

The 4-anilinoquinazoline pharmacophore represents a cornerstone in modern medicinal chemistry, serving as the structural backbone for blockbuster EGFR tyrosine kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib. This guide details a robust, end-to-end synthetic protocol for constructing these scaffolds starting from basic halogenated anilines.

Unlike standard protocols that assume the availability of expensive anthranilic acid precursors, this guide provides a vertical integration strategy : it begins with the de novo synthesis of the anthranilic acid core from halogenated anilines via the Sandmeyer-Isatin route, proceeds to the Niementowski cyclization, and concludes with the critical chlorination and

Module 1: Upstream Precursor Synthesis (The Sandmeyer-Isatin Route)

Objective: Conversion of a halogenated aniline (e.g., 3-fluoroaniline) into a halogenated anthranilic acid.[1]

While halogenated anthranilic acids are commercially available, they are often costly or suffer from variable purity. Synthesizing them directly from anilines allows for greater diversity in substitution patterns (e.g., F, Cl, Br, I) at a fraction of the cost.

Step 1.1: Formation of Isonitrosoacetanilide

Mechanism: Condensation of the aniline with chloral hydrate and hydroxylamine.[2][3][4]

-

Reagents: Halogenated aniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine HCl (3.0 eq), Na2SO4 (sat. solution), HCl (conc.).

-

Protocol:

-

Dissolve chloral hydrate and Na2SO4 in water at 30°C.

-

Add the halogenated aniline (dissolved in dilute HCl) to the mixture.

-

Add hydroxylamine hydrochloride solution slowly with vigorous stirring.

-

Heat to boiling for 1-2 minutes, then cool to room temperature.

-

Observation: A cream-colored precipitate (isonitrosoacetanilide) will form. Filter, wash with water, and dry.[5][6]

-

Step 1.2: Cyclization to Halogenated Isatin

Mechanism: Intramolecular electrophilic aromatic substitution catalyzed by strong acid.

-

Reagents: Isonitrosoacetanilide (from Step 1.1), conc. H2SO4.[2][4][7]

-

Protocol:

-

Pre-heat conc.[7] H2SO4 to 50°C.

-

Add the dry isonitrosoacetanilide in small portions. Caution: Exothermic. Maintain temp < 70°C to prevent charring.

-

Heat the deep red/black solution to 80°C for 15 minutes.

-

Quench: Pour the reaction mixture over crushed ice. The halogenated isatin will precipitate as an orange/red solid.

-

Step 1.3: Oxidative Ring Opening to Anthranilic Acid

Mechanism: Oxidative cleavage of the dione.

-

Reagents: Halogenated Isatin, 1M NaOH, 30% H2O2.

-

Protocol:

-

Dissolve the isatin in 1M NaOH (slight excess).

-

Add H2O2 dropwise at 0°C.

-

Allow to warm to room temperature and stir for 1 hour.

-

Workup: Acidify carefully with HCl to pH 4-5 (isoelectric point). The halogenated anthranilic acid will precipitate. Recrystallize from Ethanol/Water.[8]

-

Module 2: Construction of the Quinazoline Core

Objective: Cyclization to form the 4(3H)-quinazolinone ring.

Protocol: Niementowski Cyclization

This classic condensation is favored for its scalability and lack of metallic catalysts.

-

Reactants: Mix Halogenated Anthranilic Acid (1.0 eq) with Formamide (5.0 eq).

-

Note: Formamide acts as both reagent and solvent.

-

-

Conditions: Heat to 150–160°C for 4–6 hours.

-

Critical Parameter: The temperature must be high enough to drive off water and shift the equilibrium.

-

-

Workup: Cool the mixture to ~50°C and pour into ice water. The quinazolinone precipitates as a white/off-white solid.

-

Purification: Filter and wash with water.[6][7][8] If necessary, recrystallize from EtOH.

Module 3: Activation & Functionalization

Objective: Conversion to the active electrophile and coupling with the target nucleophile.

Step 3.1: Chlorination (The "Danger Zone")

The conversion of the tautomeric hydroxy group to a chloride leaving group is the most hazardous step.

-

Reagents: Quinazolinone (1.0 eq),

(excess, typically 5-10 vol), DIPEA (cat. 0.1 eq - optional). -

Protocol:

-

Suspend the dried quinazolinone in

. -

Reflux (

) for 2–4 hours. The suspension will clear as the reaction proceeds. -

Monitoring: Monitor by TLC (eluent: 30% EtOAc/Hex). The product (4-chloroquinazoline) is less polar than the starting material.

-

Quenching (Critical Safety):

-

Distill off excess

under reduced pressure if possible. -

Reverse Quench: Slowly pour the reaction residue into a stirred mixture of ice and saturated

or -

Instability Note: 4-chloroquinazolines are unstable to hydrolysis.[9][10] Perform the extraction (DCM or EtOAc) immediately and dry over

. Do not store aqueous layers.

-

-

Step 3.2: Coupling

Objective: Installation of the second halogenated aniline.

-

Reagents: 4-chloroquinazoline intermediate (1.0 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (IPA).

-

Protocol:

-

Dissolve the 4-chloroquinazoline in IPA (10-15 volumes).

-

Add the aniline nucleophile.

-

Thermal Method: Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.